molecular formula C21H34N4S2 B1146086 IT1t

IT1t

Cat. No.: B1146086
M. Wt: 406.7 g/mol
InChI Key: OOSUDWRRWZVFEB-UHFFFAOYSA-N
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Description

IT1t is a small, drug-like isothiourea derivative known for its potent antagonistic activity against the chemokine receptor CXCR4. This compound has shown significant promise in inhibiting the interaction between CXCL12 and CXCR4, with an IC50 value of 2.1 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IT1t involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiourea core and subsequent functionalization to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

IT1t undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Mechanism of Action

IT1t exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCL12 and CXCR4. This inhibition prevents the downstream signaling pathways that are involved in cell migration, chemotaxis, and metastasis. The binding site of this compound on CXCR4 has been characterized, revealing strong electron density in the binding cavity of both subunits of the CXCR4 homodimer . This interaction disrupts the receptor-ligand contacts essential for CXCL12 binding, leading to the inhibition of CXCR4-mediated effects .

Comparison with Similar Compounds

IT1t is compared with other CXCR4 antagonists such as AMD3100 and CVX15:

Uniqueness of this compound

This compound is unique due to its high potency and specificity for CXCR4, making it a valuable tool in research and potential therapeutic applications. Its small, drug-like structure allows for easy modification and optimization for various applications .

List of Similar Compounds

Properties

IUPAC Name

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSUDWRRWZVFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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